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Compound of Interest

Compound Name: 3'-Chloro-4'-fluoroacetophenone

Cat. No.: B1580554

An In-depth Technical Guide to 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3'-Chloro-4'-
fluoroacetophenone, a key chemical intermediate. It is intended for researchers, medicinal
chemists, and process development scientists who utilize halogenated aromatic ketones in
organic synthesis and drug discovery. This guide delves into the compound's fundamental
properties, synthesis, characterization, and applications, grounding all information in
established scientific principles and authoritative data.

Introduction: Strategic Importance in Synthesis

3'-Chloro-4'-fluoroacetophenone is a disubstituted aromatic ketone whose value lies in the
strategic placement of its functional groups. The electron-withdrawing nature of the chlorine
and fluorine atoms activates the aromatic ring for certain transformations while also influencing
the regioselectivity of subsequent reactions. The acetyl group provides a reactive handle for a
multitude of chemical modifications, making this compound a versatile building block for more
complex molecular architectures.[1] Its application spans pharmaceutical development,
agrochemical formulation, and material science, underscoring its industrial and research
significance.[1]

Physicochemical and Spectroscopic Profile
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A thorough understanding of a compound's physical and spectral properties is paramount for its
effective use in experimental work. These properties dictate appropriate storage conditions,
solvent selection, and the analytical methods best suited for reaction monitoring and quality
control.

Physical and Chemical Properties

The key physicochemical data for 3'-Chloro-4'-fluoroacetophenone are summarized in the
table below. The compound presents as a white to light-yellow crystalline solid with a melting
point that makes it easy to handle at room temperature.[1][2] Its solubility in common organic
solvents facilitates its use in a wide range of reaction conditions.[1]

Property Value Source(s)

CAS Number 2923-66-2 [2][31[4]

Molecular Formula CsHeCIFO [11[31[5]

Molecular Weight 172.58 g/mol [1][3][5]
White to light yellow

Appearance [11[2]
powder/crystal

Melting Point 41 - 45 °C [1]

Boiling Point 127 °C @ 15 mmHg [1][2]
1-(3-chloro-4-

IUPAC Name [3]
fluorophenyl)ethanone
PCJPESKRPOTNGU-

InChlKey [3]1[4][6]

UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 3'-Chloro-4'-
fluoroacetophenone. The expected data from key analytical techniques are outlined below.
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. Key Data and
Technique . Source(s)
Interpretation

Molecular lon (M*): m/z = 172.
A characteristic [M+2]* isotope
peak at m/z = 174 (approx. 1/3
the intensity of M*) confirms
Mass Spectrometry (GC-MS) ) [31[4]
the presence of a single
chlorine atom. Key fragments
include [M-CHs]* at m/z 157

and [M-COCHs]* at m/z 129.

A strong absorption band for

the carbonyl (C=0) stretch is

expected around 1680-1700

cm~1. Aromatic C=C stretching

vibrations appear in the 1400-
Infrared (IR) Spectroscopy ) [3]

1600 cm~1 region. C-F and C-

Cl stretching bands are

typically observed in the 1200-

1300 cm~* and 700-800 cm~1

regions, respectively.

The spectrum will show a
singlet for the methyl protons (-
COCHSs) around & 2.6 ppm.
The aromatic protons will
1H NMR appear as complex multiplets [7]
in the 6 7.0-8.0 ppm range,
with coupling patterns dictated
by the chloro and fluoro

substituents.

13C NMR The carbonyl carbon [7]
resonance is expected around
0 195-197 ppm. The methyl
carbon will appear at
approximately & 26 ppm. The

aromatic carbons will show
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distinct signals, with their
chemical shifts and splitting
patterns influenced by the

attached halogens.

Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing 3'-Chloro-4'-
fluoroacetophenone is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[8] This
electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-
carbon bond between the aromatic ring and the acetyl group.

Mechanistic Considerations

The causality behind this experimental choice is rooted in well-established reaction
mechanisms. A strong Lewis acid, typically anhydrous aluminum chloride (AICI3), is used as a
catalyst. Its role is to abstract the chloride from acetyl chloride, generating a highly reactive
electrophile, the acylium ion ([CH3CO]*).[9][10] The electron-rich 1t-system of the 1-chloro-2-
fluorobenzene ring then attacks this acylium ion. The halogen substituents on the ring are
deactivating but act as ortho, para-directors.[9] Due to steric hindrance from the chlorine atom
at the 3-position, the acylation occurs predominantly at the sterically more accessible C-5
position (para to the fluorine and meta to the chlorine), yielding the desired 3'-Chloro-4'-
fluoroacetophenone product.
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Friedel-Crafts Acylation Workflow

Reactants & Catalyst

1-Chloro-2-fluorobenzene Acetyl Chloride Anhydrous AICI3

Reaction Process

1. Charge AICIz in
anhydrous solvent (e.g., DCM)

2.Coolto 0 °C

3. Add Acetyl Chloride dropwise
(Forms Acylium lon Complex)

4. Add 1-Chloro-2-fluorobenzene dropwise

5. Warm to RT and stir
(Reaction completion)

Workup &‘?urification

6. Quench reaction
(Pour onto ice/HCI)

7. Separate organic layer

8. Wash with H20, NaHCOs3,
and brine

9. Dry over MgSOa
and concentrate

10. Purify (Recrystallization
or Chromatography)

Y

3'-Chloro-4'-fluoroacetophenone
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Synthetic Utility of the Topic Compound

Claisen-Schmidt Condensation

3'-Chloro-4'-fluoro- Aromatic Aldehyde
acetophenone (Ar-CHO)

Base (NaOH/KOH)

Ethanol

Cyclization Reaction

Hydrazine Hydrate
(NH2NH2-H20)

Chalcone Intermediate

Acetic Acid
Reflux

Pyrazoline Derivative

Bioactive Molecules
(Anti-inflammatory, etc.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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